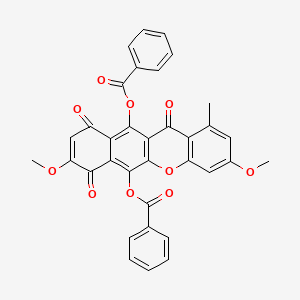
10H-Benzo(b)xanthene-7,10,12-trione, 6,11-dihydroxy-3,8-dimethoxy-1-methyl-, dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bikaverin can be synthesized through a base-catalyzed reaction between 2-hydroxy-4-methoxy-6-methylacetophenone and dimethyl 3,5-dimethoxyhomophthalate . The reaction yields a substituted 11-hydroxybenzoxanthone, which is then oxidized with trifluoroperacetic acid under controlled conditions to produce bikaverin . The overall yield of this synthesis is approximately 35% .
Industrial Production Methods
Industrial production methods for bikaverin are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Bikaverin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Trifluoroperacetic acid is commonly used for the oxidation of intermediate compounds to bikaverin.
Substitution: The methoxy and hydroxy groups in bikaverin can participate in substitution reactions under appropriate conditions.
Major Products
The major product of the oxidation reaction is bikaverin itself . Other products depend on the specific reagents and conditions used in the reactions.
Applications De Recherche Scientifique
Bikaverin has several scientific research applications:
Mécanisme D'action
Bikaverin exerts its effects through its interaction with microbial cells. It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lycopersin: Another name for bikaverin, highlighting its structural similarity.
NSC 215139: A compound with a similar structure and biological activity.
Uniqueness
Bikaverin is unique due to its highly oxidized benzoxanthone structure and its potent antimicrobial properties . Its specific combination of hydroxy, methoxy, and methyl groups contributes to its distinct chemical behavior and biological activity .
Propriétés
Numéro CAS |
33390-32-8 |
|---|---|
Formule moléculaire |
C34H22O10 |
Poids moléculaire |
590.5 g/mol |
Nom IUPAC |
(6-benzoyloxy-3,8-dimethoxy-1-methyl-7,10,12-trioxobenzo[b]xanthen-11-yl) benzoate |
InChI |
InChI=1S/C34H22O10/c1-17-14-20(40-2)15-22-24(17)29(37)27-30(43-33(38)18-10-6-4-7-11-18)25-21(35)16-23(41-3)28(36)26(25)31(32(27)42-22)44-34(39)19-12-8-5-9-13-19/h4-16H,1-3H3 |
Clé InChI |
QLLVYSUKOJQTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C4C(=C3OC(=O)C5=CC=CC=C5)C(=O)C=C(C4=O)OC)OC(=O)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


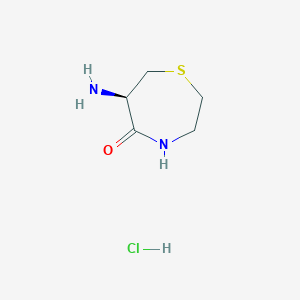
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)



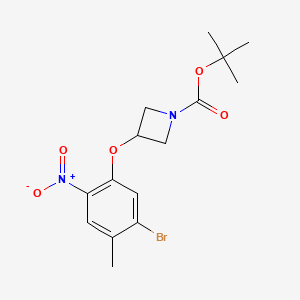
![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)
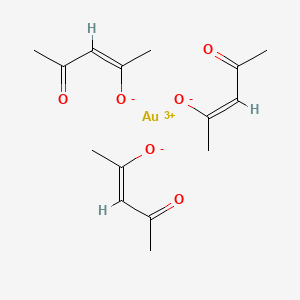

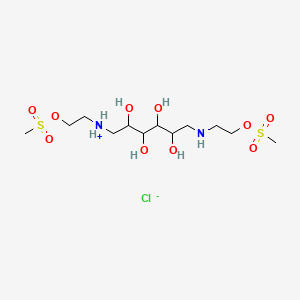
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
